
N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes existing research findings, providing a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that incorporates a pyrazole ring, a morpholine moiety, and a pyridine group. This unique combination is believed to contribute to its diverse biological activities. The molecular formula is C₁₈H₁₉N₅O₂, and it has been synthesized through various chemical pathways that enhance its pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 22.54 | Induction of apoptosis |
A549 | 5.08 | Inhibition of proliferation |
HCT116 | 0.63 - 1.32 | CDK9 inhibition |
The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and reduced levels of anti-apoptotic proteins. Molecular docking studies suggest strong binding affinity to key protein targets involved in cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against microbial pathogens. Studies have reported its effectiveness against Mycobacterium tuberculosis (M. tb):
Compound | MIC (µg/mL) |
---|---|
N-benzyl... | 0.025 |
This indicates that the compound may serve as a lead for developing new antituberculosis agents. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
- Anticancer Screening : A study published in 2023 evaluated the anticancer potential of several derivatives, including N-benzyl... The results indicated that this compound had superior activity compared to standard chemotherapeutics like doxorubicin and erlotinib .
- Tuberculosis Treatment : Another research effort focused on the synthesis of related compounds for tuberculosis treatment highlighted the significant activity of N-benzyl... against M. tb in vitro, suggesting potential for further development into therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide. This compound has shown promising results against a range of bacteria and fungi. For instance, derivatives of pyrazole have been reported to exhibit high activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to or lower than traditional antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound Name | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
N-benzyl... | S. aureus | 0.75 | |
N-benzyl... | E. coli | 0.43 | |
Other Derivative | Bacillus subtilis | 0.5 |
Cancer Research
Inhibition of Kinase Activity
The pyrazole scaffold has been extensively studied for its ability to inhibit various kinases involved in cancer progression. This compound has been identified as a potential inhibitor of c-Met kinases, which play a crucial role in tumor growth and metastasis. In vitro studies demonstrated that modifications in the structure could enhance potency, making it a candidate for further development in cancer therapies .
Table 2: Kinase Inhibition Data
Neuropharmacology
Potential Neuroprotective Effects
Emerging research suggests that compounds containing the pyrazole moiety may exhibit neuroprotective effects. Studies have indicated that similar derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure–Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure–activity relationship (SAR) studies have shown that variations in substituents at specific positions on the pyrazole ring can significantly influence the compound's potency against various biological targets .
Table 3: SAR Insights
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
R1 | Electron-withdrawing | Increased potency |
R2 | Lipophilic group | Enhanced binding affinity |
R3 | Polar group | Improved solubility |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Yang et al. synthesized several pyrazole derivatives and evaluated their antimicrobial activity against clinical isolates of S. aureus. The results indicated that N-benzyl derivatives exhibited significant antibacterial properties, with some compounds outperforming standard treatments .
Case Study 2: Cancer Therapeutics Development
Research by Liu et al. focused on the development of c-Met inhibitors derived from pyrazole scaffolds, including N-benzyl derivatives. Their findings suggested that these compounds could be effective in inhibiting tumor growth in preclinical models, warranting further investigation into their therapeutic potential .
Eigenschaften
IUPAC Name |
N-benzyl-2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c31-24(29(23-8-4-5-11-26-23)17-19-6-2-1-3-7-19)18-30-22(20-9-10-20)16-21(27-30)25(32)28-12-14-33-15-13-28/h1-8,11,16,20H,9-10,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAENJQAAWCXNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.